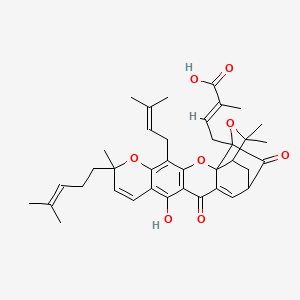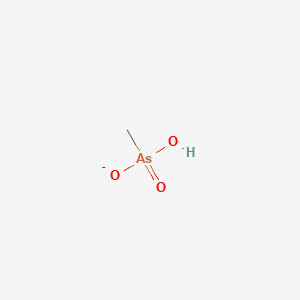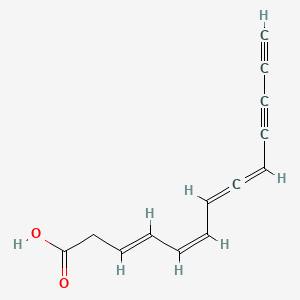
(E)-1-(2,4-dichlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorophenyl)-3-(1,3,5-trimethyl-4-pyrazolyl)-2-propen-1-one is a dichlorobenzene.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Salian et al. (2018) synthesized similar compounds using the Claisen-Schmidt condensation reaction and characterized them using FT-IR, elemental analysis, and single crystal X-ray diffraction. They found intra-molecular hydrogen bonds and weak intermolecular interactions in the crystal structure, contributing to its stability (Salian et al., 2018).
- Mary et al. (2015) conducted a study on a similar compound, focusing on its molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability. They observed charge transfer within the molecule and reported the stability arising from hyper-conjugative interactions (Mary et al., 2015).
Pharmaceutical Applications
- Ruan et al. (2011) synthesized derivatives with antifungal activities, highlighting the potential of these compounds in developing antifungal agents (Ruan et al., 2011).
- Xin and Key (2007) created derivatives with fungicidal activity, indicating their usefulness in agricultural applications (Xin & Key, 2007).
Material Science Applications
- Suresh et al. (2016) synthesized polymers based on triazine, which included a derivative of this compound, showing its application in material sciences (Suresh et al., 2016).
Other Applications
- Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds with this derivative for antimicrobial and anticancer applications, indicating its potential in medical research (Katariya et al., 2021).
Propriétés
Nom du produit |
(E)-1-(2,4-dichlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
|---|---|
Formule moléculaire |
C15H14Cl2N2O |
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
(E)-1-(2,4-dichlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-12(10(2)19(3)18-9)6-7-15(20)13-5-4-11(16)8-14(13)17/h4-8H,1-3H3/b7-6+ |
Clé InChI |
ZTGHPXIQAQTMOD-VOTSOKGWSA-N |
SMILES isomérique |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=C(C(=NN1C)C)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2S,4R,5R,6R,9S,10R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1230864.png)




![(NE)-N-[1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B1230872.png)
![(2R)-4-[(2S)-9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1230873.png)

![(2S)-2-amino-N-[(2S,3S,4R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1230876.png)
![3-{4-[(E)-2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethyl-benzenesulfonamide](/img/structure/B1230878.png)
![2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1230882.png)
![8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B1230883.png)
